molecular formula C22H23N3O4 B2586339 butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate CAS No. 941931-61-9

butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Cat. No.: B2586339
CAS No.: 941931-61-9
M. Wt: 393.443
InChI Key: WEAMYCDWKZXPTR-UHFFFAOYSA-N
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Description

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves a multi-step process:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Amidation: The resulting naphthyridine derivative is then reacted with butyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmaceuticals: The compound is explored as a potential drug candidate for treating bacterial infections and inflammatory diseases.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate: Similar compounds include other naphthyridine derivatives with varying substituents on the naphthyridine core or the benzoate moiety.

Uniqueness

    Structural Features: The unique combination of the naphthyridine core and the butyl benzoate moiety imparts specific chemical and biological properties to the compound.

    Biological Activity: The compound’s ability to inhibit specific enzymes and its potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

butyl 4-[(1-ethyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-5-13-29-22(28)15-8-10-17(11-9-15)24-20(26)18-14-16-7-6-12-23-19(16)25(4-2)21(18)27/h6-12,14H,3-5,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMYCDWKZXPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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